Dual iNOS/COX-2 Suppression: Voleneol's Mechanism Distinct from Single-Pathway Eudesmanes
Voleneol exhibits dose-dependent suppression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression in LPS-stimulated BV2 microglial cells [1]. In contrast, the majority of eudesmane sesquiterpenoids characterized in parallel assays demonstrate inhibition limited to a single pathway: for example, eudesmane-like sesquiterpenoids from Anisodus tanguticus showed only NO production inhibition (IC50 range 5.20-34.45 μM in RAW264.7 macrophages) without reported COX-2 suppression [2]; similarly, eudesmanes from Artemisia princeps exhibited only NO inhibition (IC50 range 0.73-18.66 μM) [3]. This dual-pathway functional signature distinguishes Voleneol from the broader eudesmane class, where single-pathway activity predominates.
| Evidence Dimension | Number of LPS-induced inflammatory pathways suppressed (protein expression level) |
|---|---|
| Target Compound Data | 2 pathways (iNOS and COX-2), dose-dependent suppression |
| Comparator Or Baseline | Typical eudesmane sesquiterpenoids: 1 pathway (NO/iNOS only), IC50 values ranging 0.73-60.70 μM across multiple studies |
| Quantified Difference | Qualitative difference: dual-pathway vs single-pathway activity |
| Conditions | LPS-stimulated BV2 microglial cells (Voleneol); RAW264.7 macrophages or BV-2 cells (comparator eudesmanes) |
Why This Matters
Procurement of Voleneol specifically is required for research targeting simultaneous iNOS and COX-2 modulation; generic eudesmane compounds cannot reliably replicate this dual-pathway activity.
- [1] TargetMol Chemicals Inc. Voleneol (TN5248) Technical Datasheet. Accessed April 18, 2026. View Source
- [2] Zhao J, et al. Eudesmane-like sesquiterpenoids from the roots of Anisodus tanguticus and their anti-inflammatory effects. Bioorg Chem. 2024;143:106964. View Source
- [3] Kim KH, et al. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps. Bioorg Med Chem Lett. 2024;98:129574. View Source
